molecular formula C10H13NO3 B1300172 N-(3,5-dimethoxyphenyl)acetamide CAS No. 79257-61-7

N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1300172
M. Wt: 195.21 g/mol
InChI Key: OKOWOYJLYGCVSF-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared from 4,5-dimethoxyaniline in analogy to the methods described for N-(2-chloro-5-methoxy-phenyl)-acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1C(OC)=CC(N)=CC=1.Cl[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=1[NH:21][C:22](=[O:24])[CH3:23]>>[CH3:1][O:2][C:18]1[CH:13]=[C:14]([NH:21][C:22](=[O:24])[CH3:23])[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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